molecular formula C18H15N3O2 B4555585 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone

Cat. No.: B4555585
M. Wt: 305.3 g/mol
InChI Key: PFGJQRHPVRWGNY-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.116426730 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Another study highlighted the role of cyclic benzamides, incorporating the phthalazinone structure, as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, suggesting their potential as atypical antipsychotic agents. The research indicates that structural modifications to the phthalazinone unit can influence the potency and selectivity of these compounds, affecting their potential therapeutic applications (Norman et al., 1994).

Spectroscopy and Structural Analysis

Significant work has been conducted on the spectroscopic characterization of phthalazinone derivatives, aiding in the understanding of their structural properties. Research on the carbon-13 and proton NMR spectra of isoquinolinone, phthalazinone, and quinazolinone derivatives provides valuable insights into their chemical shifts and structural confirmations, which is crucial for the development of new compounds with desired biological or chemical properties (Spassov, Atanassova, & Haimova, 1985).

Chemical Synthesis and Modifications

The synthetic versatility of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone is demonstrated through various chemical reactions and modifications. For instance, the preparation of novel compounds through the reaction of naphthalene and 2-naphthyl ethers with 1,3,5-triazines reveals the potential of phthalazinone derivatives in creating new molecules with unique properties, possibly applicable in materials science or drug development (Aksenov et al., 2009).

Anticancer and Fluorescent Properties

The development of 3-hydroxyquinoline-4(1H)-one derivatives, utilizing 3-nitrophthalic anhydride and related compounds, highlights the potential of phthalazinone derivatives in medicinal chemistry, particularly in anticancer research. The cytotoxic activity against various cancer cell lines and the fluorescent properties of these compounds underline their dual utility in therapeutic applications and as tools in biological research (Funk et al., 2015).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17-15-8-4-3-7-14(15)16(19-20-17)18(23)21-10-9-12-5-1-2-6-13(12)11-21/h1-8H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGJQRHPVRWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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